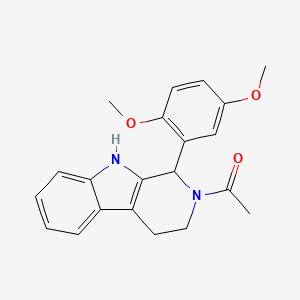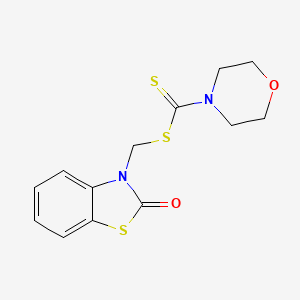
2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in the seeds of Peganum harmala, a plant commonly used in traditional medicine. Harmaline has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and oncology.
Mecanismo De Acción
Harmaline exerts its effects through various mechanisms, including the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Harmaline has also been shown to interact with various ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects
Harmaline has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the induction of oxidative stress, and the inhibition of cell proliferation. Harmaline has also been shown to exhibit anticonvulsant and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmaline has several advantages for use in laboratory experiments, including its availability, low cost, and ease of synthesis. However, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has several limitations, including its toxicity and potential side effects, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, including the development of novel therapeutic agents for the treatment of neurological disorders, the investigation of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's potential as an antitumor agent, and the exploration of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's effects on other biological systems, such as the immune system. Further research is needed to fully understand the potential therapeutic applications of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to develop safe and effective treatments based on its properties.
Métodos De Síntesis
Harmaline can be synthesized through various methods, including extraction from the seeds of Peganum harmala and chemical synthesis. The chemical synthesis of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 2,5-dimethoxyphenylacetonitrile with N,N-dimethyltryptamine followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
Harmaline has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the activity of the cerebellum, a brain region involved in motor coordination and learning. In pharmacology, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In oncology, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(24)23-11-10-16-15-6-4-5-7-18(15)22-20(16)21(23)17-12-14(25-2)8-9-19(17)26-3/h4-9,12,21-22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKVGSIMLMGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)OC)OC)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,5-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)
![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)


![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)